1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethan-1-one
Description
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-5-11(2)7-13(6-10)20-9-16(19)14-4-3-12(17)8-15(14)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLENNWWFFLJHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethan-1-one typically involves the reaction of 2,4-dihydroxybenzaldehyde with 3,5-dimethylphenol in the presence of a suitable catalyst. Common catalysts include acidic or basic reagents that facilitate the formation of the ether linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.
Chemical Reactions Analysis
Biological Activity
1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethan-1-one is a phenolic ether compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its structure features a hydroxyl group and an ether linkage, which are significant for its biological activity. The presence of multiple aromatic rings contributes to its potential as an antioxidant and anti-inflammatory agent.
Antioxidant Activity
The compound exhibits notable antioxidant properties due to the presence of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. This mechanism is crucial in preventing oxidative stress-related damage in cells.
- Mechanism : The phenolic groups can engage in redox reactions, thereby stabilizing free radicals.
- Research Findings : Studies have shown that similar compounds with hydroxyl groups effectively reduce oxidative stress markers in various cell types.
Anti-inflammatory Effects
This compound has been investigated for its ability to modulate inflammatory responses.
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : In vitro studies indicated a significant reduction in the secretion of TNF-alpha and IL-6 from activated macrophages after treatment with this compound.
Tyrosinase Inhibition
The compound has been studied for its potential role as a tyrosinase inhibitor, which is vital in controlling melanin synthesis.
- Research Findings : It was found to be significantly more effective than traditional inhibitors like kojic acid, with an IC50 value indicating potent inhibition of tyrosinase activity.
- Dual Mechanism : The compound not only inhibits tyrosinase activity but also accelerates the degradation of the enzyme in melanocytes, leading to decreased melanin production over time .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1-(2,4-Dihydroxyphenyl)-2-phenoxyethan-1-one | Lacks dimethyl groups | Moderate antioxidant | 500 |
| 1-(2,4-Dihydroxyphenyl)-2-(4-methylphenoxy)ethan-1-one | Contains a single methyl group | Lower anti-inflammatory effects | 300 |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : Direct scavenging of free radicals through hydrogen atom donation.
- Anti-inflammatory Pathway : Inhibition of NF-kB pathway leading to reduced expression of inflammatory mediators.
- Tyrosinase Modulation : Both inhibition and enhancement of enzyme degradation contribute to its efficacy in controlling pigmentation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound can be compared to structurally related aromatic hydroxyketones based on substituent patterns, molecular weight, and functional groups. Below is a comparative analysis:
Key Observations :
- Methyl groups on the phenoxy moiety (3,5-diCH₃) increase hydrophobicity relative to methoxy-substituted analogs () .
- Molecular Weight : The target compound’s higher molecular weight (~272.3 g/mol) compared to simpler analogs (e.g., 148.2 g/mol for 1-(3,4-dimethylphenyl)ethan-1-one) reflects its extended aromatic and aliphatic architecture .
Substituent Effects on Physical and Chemical Properties
- This contrasts with mono-hydroxy analogs (e.g., ), which exhibit lower polarity.
- Methyl vs.
Comparative Analysis of Reactivity and Stability
- Oxidative Stability: The 2,4-dihydroxy configuration may render the target compound prone to oxidation, analogous to other polyphenolic ketones. This contrasts with methyl- or methoxy-protected analogs (e.g., ), which are more stable under oxidative conditions .
- Thermal Stability: Increased steric bulk from the 3,5-dimethylphenoxy group may improve thermal stability compared to less-substituted derivatives (e.g., 1-(3,4-dimethylphenyl)ethan-1-one) .
- Biocatalytic Compatibility : Enzymatic Fries rearrangements () have been used for similar hydroxyketones, suggesting feasible biocatalytic synthesis or modification routes for the target compound .
Q & A
Q. What are the established synthetic routes for 1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethan-1-one, and what factors influence reaction efficiency?
Methodological Answer: The Williamson ether synthesis is a primary method, involving the reaction of a phenol derivative (e.g., 2,4-dihydroxyacetophenone) with an alkyl halide or tosylate (e.g., 3,5-dimethylphenoxyethyl bromide) under basic conditions. Key steps include:
- Deprotonation : Use of alkali-metal salts (e.g., K₂CO₃) to activate phenolic hydroxyl groups for nucleophilic attack .
- Solvent Optimization : Polar aprotic solvents like acetone or DMF enhance reaction rates by stabilizing ionic intermediates .
- Protection Strategies : Acetylation of hydroxyl groups prevents undesired side reactions during alkylation .
- Purification : Column chromatography or recrystallization (as in single-crystal X-ray studies of analogous compounds) ensures high purity .
Q. Table 1: Optimization Parameters for Williamson Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ (2.5 eq) | Enhances deprotonation efficiency |
| Solvent | Acetone, 60°C | Improves nucleophilicity |
| Reaction Time | 12–18 hours | Ensures complete etherification |
Q. Which spectroscopic and crystallographic techniques are most suitable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ ~6–7 ppm) and methyl groups (δ ~2.3 ppm). Coupling patterns distinguish substitution positions (e.g., para vs. meta) .
- FT-IR : Confirms hydroxyl (3200–3500 cm⁻¹) and ketone (1680–1720 cm⁻¹) functionalities .
- Single-Crystal X-ray Diffraction : Provides definitive bond-length and torsional strain data (R factor <0.1 for accuracy) .
- HRMS : Validates molecular formula (C₁₆H₁₆O₄; m/z 296.1048 [M+H]⁺) with <5 ppm error .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Observed Feature | Structural Assignment |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 6.35 (d, J=2.4 Hz) | C3-H of dihydroxyphenyl |
| δ 2.21 (s, 6H) | Methyl groups on phenoxy ring |
Advanced Questions
Q. How do electronic effects of the 2,4-dihydroxyphenyl and 3,5-dimethylphenoxy groups influence the compound’s reactivity in electrophilic substitution?
Methodological Answer:
- Resonance and Inductive Effects : The dihydroxyphenyl group donates electrons via resonance (-OH at C2/C4), directing electrophiles to C5. The phenoxy group’s electron-withdrawing ether oxygen meta-directs electrophiles.
- Hammett Analysis : Use σ values (-OH: ~-0.37; -OCH₂Ph: ~+0.25) to predict regioselectivity. Experimental validation via bromination or nitration (monitored by LC-MS) and DFT calculations (charge distribution) resolve competing effects .
Q. What methodologies can resolve discrepancies in reported solubility data across solvent systems?
Methodological Answer:
- Phase Solubility Analysis : Measure solubility in buffered solutions (pH 2–12) and organic solvents (logP ~2.5 predicted via PubChem ).
- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to correlate with solvent properties.
- Polymorph Screening : Use DSC and PXRD to identify hydrates/anhydrous forms, which alter solubility profiles .
Q. How can molecular docking studies evaluate this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., CDK2) due to aromatic/methyl motifs.
- Docking Protocols : Use AutoDock Vina with parameters for hydrogen bonding (-OH groups) and π-π stacking (aromatic rings). Validate poses via MD simulations (100 ns) .
- Experimental Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
